molecular formula C24H23FN6O2 B12419533 Hpk1-IN-14

Hpk1-IN-14

Número de catálogo: B12419533
Peso molecular: 446.5 g/mol
Clave InChI: HHCQGJYRVGMNBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hematopoietic progenitor kinase 1 inhibitor 14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase predominantly expressed in hematopoietic cells. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 14 a promising candidate for cancer immunotherapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hematopoietic progenitor kinase 1 inhibitor 14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophiles under controlled conditions .

Industrial Production Methods

Industrial production of hematopoietic progenitor kinase 1 inhibitor 14 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

Hematopoietic progenitor kinase 1 inhibitor 14 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized molecules that serve as intermediates or final products in the synthesis of hematopoietic progenitor kinase 1 inhibitor 14 .

Aplicaciones Científicas De Investigación

Hematopoietic progenitor kinase 1 inhibitor 14 has a wide range of scientific research applications, including:

Mecanismo De Acción

Hematopoietic progenitor kinase 1 inhibitor 14 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as SH2 domain-containing leukocyte protein of 76 kilodaltons, leading to enhanced T cell activation and proliferation. The compound also affects dendritic cell function, promoting anti-tumor immune responses .

Actividad Biológica

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that plays a significant role in modulating immune responses, particularly in T and B cells. The compound Hpk1-IN-14, a selective inhibitor of HPK1, has garnered attention for its potential therapeutic applications in enhancing anti-tumor immunity. This article provides a comprehensive overview of the biological activity of this compound, drawing on recent research findings, case studies, and data tables to elucidate its mechanisms and efficacy.

HPK1 functions as a negative regulator of T-cell activation. Inhibition of HPK1 leads to enhanced T-cell receptor (TCR) signaling, promoting anti-tumor responses. Studies indicate that HPK1 inhibitors, including this compound, can restore T-cell functionality and increase the effectiveness of immunotherapies such as anti-PD-1 treatments. The inhibition of HPK1 results in increased activation of downstream signaling pathways involving proteins such as SLP76 and PLCγ1, which are crucial for T-cell activation and proliferation .

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • Non-Hodgkin Lymphoma (NHL) : A study involving 30 NHL patients showed that treatment with this compound enhanced the response to anti-PD-1 therapy. The combination therapy resulted in increased apoptosis rates and activation of the NLRP3 inflammasome pathway, suggesting a synergistic effect in promoting T-cell cytotoxicity against tumor cells .
  • Renal Cell Carcinoma (RCC) : In a Phase 1/2 clinical trial, this compound (also referred to as NDI-101150) achieved an 18% objective response rate in heavily pretreated RCC patients. The clinical benefit rate was reported at 29%, with a disease control rate of 65%. These results highlight the compound's potential in activating the immune system against solid tumors .

Data Tables

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study FocusPatient PopulationKey FindingsReference
NHL Response to Anti-PD-130 patientsEnhanced apoptosis; increased T-cell cytotoxicity
RCC Monotherapy88 patients18% objective response; 29% clinical benefit rate
Mechanistic InsightsVarious modelsIncreased TCR signaling; enhanced immune activation

Case Studies

Case Study 1: NHL Patients
In a clinical trial involving NHL patients treated with this compound alongside anti-PD-1 therapy, researchers observed significant improvements in tumor response rates. The study employed flow cytometry to assess T-cell activation and apoptosis levels, demonstrating that HPK1 inhibition markedly increased T-cell cytotoxicity against tumor cells.

Case Study 2: RCC Patients
A cohort of RCC patients treated with NDI-101150 exhibited notable immune activation markers. Clinical samples indicated broad immune system engagement across multiple cell types, reinforcing the proposed mechanism of action for HPK1 inhibition in enhancing anti-tumor immunity .

Research Findings

Research has consistently shown that HPK1 inhibition can lead to improved outcomes in cancer immunotherapy settings. For instance:

  • HPK1 Knockout Studies : Mice lacking HPK1 displayed heightened T-cell activation and improved tumor immunity, underscoring the inhibitory role of HPK1 on immune responses .
  • Pharmacodynamics : this compound demonstrated strong pharmacodynamic effects across various doses, effectively inhibiting its target while maintaining an acceptable safety profile .

Propiedades

Fórmula molecular

C24H23FN6O2

Peso molecular

446.5 g/mol

Nombre IUPAC

8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine

InChI

InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29)

Clave InChI

HHCQGJYRVGMNBT-UHFFFAOYSA-N

SMILES canónico

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.